molecular formula C18H24FN3O2 B5973994 1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine

1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine

Cat. No. B5973994
M. Wt: 333.4 g/mol
InChI Key: WVXKDDHBWSFTRO-UHFFFAOYSA-N
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Description

1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine is a small molecule compound that has garnered significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine has shown potential applications in various fields of scientific research. It has been studied for its anticonvulsant, anxiolytic, and antidepressant effects. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of 1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine is not fully understood. However, it is believed to act as a gamma-aminobutyric acid (GABA) receptor agonist, which leads to an increase in GABAergic transmission in the brain. This increase in GABAergic transmission is thought to be responsible for the compound's anticonvulsant, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine has been shown to have several biochemical and physiological effects. It has been shown to increase GABAergic transmission in the brain, which leads to a decrease in neuronal excitability. This decrease in neuronal excitability is responsible for the compound's anticonvulsant effects. It has also been shown to reduce anxiety and depression-like behaviors in animal models, suggesting its potential use as an anxiolytic and antidepressant agent.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine in lab experiments is its high potency and selectivity for the GABA receptor. This allows for more precise and accurate experiments. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine. One direction is to further investigate its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Another direction is to study its effects on other neurotransmitter systems in the brain, such as the serotonin and dopamine systems. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential use as an anxiolytic and antidepressant agent.
In conclusion, 1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine is a small molecule compound with significant potential for various scientific research applications. Its high potency and selectivity for the GABA receptor make it a promising compound for further research. However, more research is needed to fully understand its mechanism of action and its potential use in the treatment of various neurological disorders.

Synthesis Methods

The synthesis method of 1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine involves several steps. The first step involves the reaction of 3-fluorobenzyl bromide with sodium azide to form 3-azido-3-fluorobenzyl bromide. The second step involves the reaction of 3-azido-3-fluorobenzyl bromide with ethyl glyoxylate to form 1-(3-fluorobenzyl)-1,2,4-oxadiazole-3-carboxylic acid ethyl ester. The third step involves the reaction of 1-(3-fluorobenzyl)-1,2,4-oxadiazole-3-carboxylic acid ethyl ester with methylamine to form 1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine.

properties

IUPAC Name

3-[(3-fluorophenyl)methyl]-5-[[2-(2-methoxyethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2/c1-23-10-8-16-7-2-3-9-22(16)13-18-20-17(21-24-18)12-14-5-4-6-15(19)11-14/h4-6,11,16H,2-3,7-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXKDDHBWSFTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1CCCCN1CC2=NC(=NO2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-(3-Fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine

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